Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and various scientific applications. The compound is particularly noted for its potential in pharmaceutical applications due to its ability to interact with biological systems.
This compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with carboxylic acid esters. The specific synthesis of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate may not be extensively documented in literature, but related compounds provide insights into potential synthetic pathways.
Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate is classified as a heterocyclic organic compound. It falls under the category of thiazole derivatives, which are recognized for their structural diversity and biological significance.
The synthesis of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate can be approached through several methods, commonly involving nucleophilic substitution reactions or cyclization processes. A typical synthetic route might include:
In a hypothetical synthesis, one might react a suitable thiazole derivative with difluoromethyl ether in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction conditions would need to be optimized to achieve high yields and purity of the desired product.
Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate features a thiazole ring substituted at the 2-position with a difluoromethoxy group and at the 4-position with a carboxylate ester. The molecular formula can be represented as .
Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate can undergo various chemical reactions, including:
Common reagents for these reactions may include strong bases for nucleophilic substitutions or acids for hydrolysis. Reaction conditions such as temperature and solvent choice are crucial for achieving desired outcomes.
The mechanism of action of ethyl 2-(difluoromethoxy)thiazole-4-carboxylate involves its interaction with biological targets, potentially including enzymes or receptors relevant to various diseases.
Research into similar thiazole compounds suggests that modifications at the thiazole ring significantly influence biological activity, including antimicrobial and anticancer properties.
Relevant analyses would typically involve spectroscopic techniques (such as infrared spectroscopy) to assess functional groups and confirm structural integrity.
Ethyl 2-(difluoromethoxy)thiazole-4-carboxylate has potential applications in various fields:
Research continues into optimizing its synthesis and understanding its full range of applications within scientific disciplines.
The systematic IUPAC name for this heterocyclic compound is ethyl 2-(difluoromethoxy)thiazole-4-carboxylate. This name precisely defines:
The compound's molecular formula is C₇H₇F₂NO₃S, confirmed across multiple chemical databases and supplier catalogs [1] [2] [6]. Its calculated molecular weight is 223.20 g/mol, derived from the atomic masses:
This compound is uniquely identified by the CAS Registry Number 153027-83-9 in all scientific and commercial documentation [1] [2] [4]. This universal identifier ensures unambiguous referencing across chemical inventories, regulatory filings, and research publications.
The SMILES (Simplified Molecular-Input Line-Entry System) notation is CCOC(=O)C1=CSC(=N1)OC(F)F, which encodes the atomic connectivity and functional groups [1] [6]. The canonical SMILES O=C(C1=CSC(OC(F)F)=N1)OCC is also used interchangeably [1].
The InChIKey (International Chemical Identifier Key) is a standardized hash of the molecular structure:GDGBIFJYRQGCPR-UHFFFAOYSA-N [1] [6]. This 27-character key enables rapid database searches and verifies structural integrity.
Table 1: Digital Identifier Representations
| Identifier Type | Representation |
|---|---|
| SMILES | CCOC(=O)C1=CSC(=N1)OC(F)F |
| Canonical SMILES | O=C(C1=CSC(OC(F)F)=N1)OCC |
| InChI | InChI=1S/C7H7F2NO3S/c1-2-12-5(11)4-3-14-7(10-4)13-6(8)9/h3,6H,2H2,1H3 |
| InChIKey | GDGBIFJYRQGCPR-UHFFFAOYSA-N |
Physicochemical Properties and Structural Features
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: